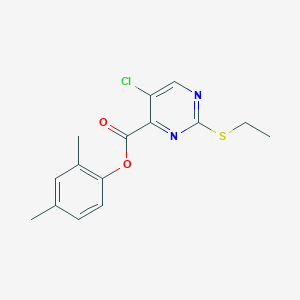![molecular formula C25H26Cl3N3O B5070811 3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride](/img/structure/B5070811.png)
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride is a complex organic compound that features a benzamide core substituted with indole and azabicyclo[3.2.1]octane moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Preparation of the azabicyclo[3.2.1]octane moiety: This involves the synthesis of the bicyclic structure, often through Diels-Alder reactions or other cycloaddition reactions.
Coupling reactions: The indole and azabicyclo[3.2.1]octane derivatives are then coupled with a benzamide precursor under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The azabicyclo[3.2.1]octane structure may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share the indole core structure.
Benzamide derivatives: Compounds such as 3,5-dichlorobenzamide and N-ethylbenzamide have similar benzamide structures.
Uniqueness
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride is unique due to the combination of the indole and azabicyclo[3.2.1]octane moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O.ClH/c1-29-20-6-7-21(29)14-22(13-20)30(25(31)17-10-18(26)12-19(27)11-17)9-8-16-15-28-24-5-3-2-4-23(16)24;/h2-5,10-13,15,20-21,28H,6-9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSPGAPAMCABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)N(CCC3=CNC4=CC=CC=C43)C(=O)C5=CC(=CC(=C5)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![N-(biphenyl-2-yl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine](/img/structure/B5070760.png)
![3-chloro-N-dibenzo[b,d]furan-3-yl-1-benzothiophene-2-carboxamide](/img/structure/B5070763.png)
![propyl 4-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5070766.png)

![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-3-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5070790.png)
![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)
methyl]amino}methyl)phenol](/img/structure/B5070819.png)
![N~2~-(4-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070823.png)

![(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5070829.png)
![3-[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5070834.png)
